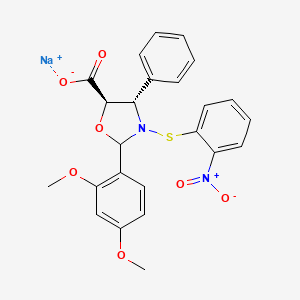
(4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt typically involves multi-step organic reactions. The process begins with the preparation of the oxazolidine ring, followed by the introduction of the phenyl, nitrophenyl, and dimethoxyphenyl groups. The final step involves the formation of the sodium salt. Common reagents used in these reactions include sodium hydride, dimethyl sulfate, and thiophenol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
(4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
Chemistry
In chemistry, (4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its multiple functional groups enable it to interact with various biological targets, providing insights into biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical transformations makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and materials engineering.
作用機序
The mechanism of action of (4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- (4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate
- (4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Potassium Salt
Uniqueness
Compared to similar compounds, (4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt exhibits unique properties due to the presence of the sodium ion. This can influence its solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.
特性
CAS番号 |
614748-67-3 |
|---|---|
分子式 |
C24H21N2NaO7S |
分子量 |
504.5 g/mol |
IUPAC名 |
sodium;(4S,5R)-2-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)sulfanyl-4-phenyl-1,3-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C24H22N2O7S.Na/c1-31-16-12-13-17(19(14-16)32-2)23-25(34-20-11-7-6-10-18(20)26(29)30)21(22(33-23)24(27)28)15-8-4-3-5-9-15;/h3-14,21-23H,1-2H3,(H,27,28);/q;+1/p-1/t21-,22+,23?;/m0./s1 |
InChIキー |
VYLUGWIJEDKAAK-DWBMBBFHSA-M |
異性体SMILES |
COC1=CC(=C(C=C1)C2N([C@H]([C@@H](O2)C(=O)[O-])C3=CC=CC=C3)SC4=CC=CC=C4[N+](=O)[O-])OC.[Na+] |
正規SMILES |
COC1=CC(=C(C=C1)C2N(C(C(O2)C(=O)[O-])C3=CC=CC=C3)SC4=CC=CC=C4[N+](=O)[O-])OC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



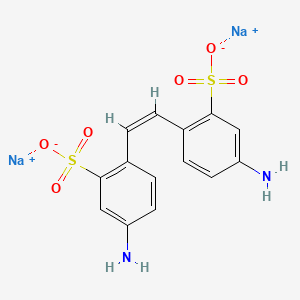
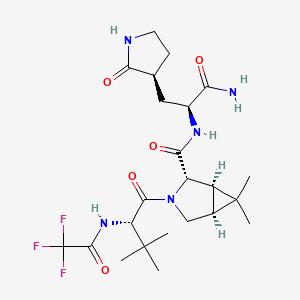


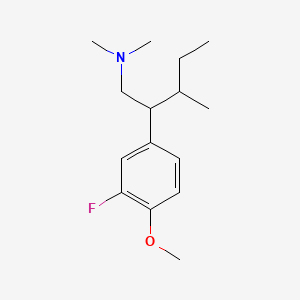
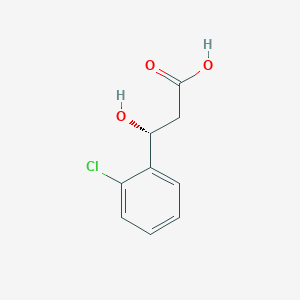
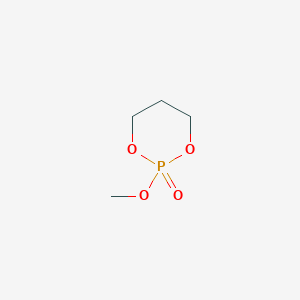
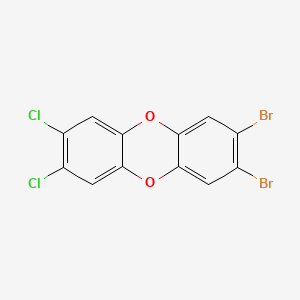
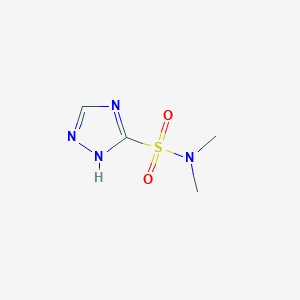
![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)
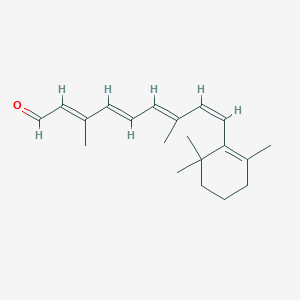
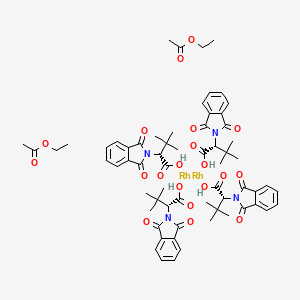
![(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B13421460.png)
